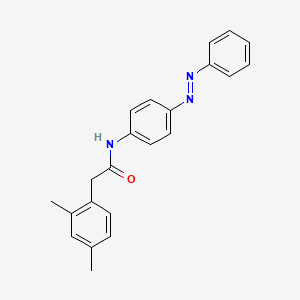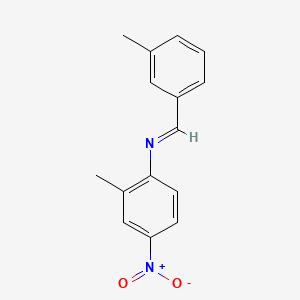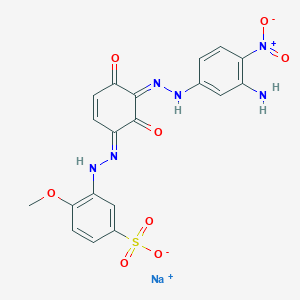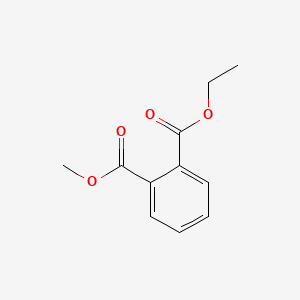
Methyl ethyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ethyl phthalate is an organic compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, specifically, is known for its use in various industrial applications due to its chemical properties.
Métodos De Preparación
Methyl ethyl phthalate is typically synthesized through the esterification of phthalic anhydride with a mixture of methanol and ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid. The general reaction conditions involve heating the mixture to facilitate the esterification process. Industrial production methods often employ continuous reactors to ensure a steady production rate and high yield.
Análisis De Reacciones Químicas
Methyl ethyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (methanol and ethanol).
Oxidation: This compound can be oxidized under specific conditions to produce phthalic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed from these reactions are phthalic acid and the corresponding alcohols.
Aplicaciones Científicas De Investigación
Methyl ethyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Research has shown that phthalates, including this compound, can disrupt endocrine functions, making them subjects of study in toxicology and environmental science.
Medicine: While not directly used in medicine, the effects of phthalates on human health are extensively studied, particularly their potential role in reproductive health issues.
Industry: this compound is used in the manufacturing of consumer products such as cosmetics, personal care products, and packaging materials.
Mecanismo De Acción
The mechanism by which methyl ethyl phthalate exerts its effects involves its interaction with the endocrine system. Phthalates can mimic or interfere with the action of hormones, leading to disruptions in hormonal balance. This interaction primarily occurs through binding to hormone receptors, altering the normal signaling pathways. The molecular targets include estrogen and androgen receptors, which play crucial roles in reproductive health.
Comparación Con Compuestos Similares
Methyl ethyl phthalate is similar to other phthalates such as:
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Di-2-ethylhexyl phthalate
Compared to these compounds, this compound has unique properties due to its specific ester groups. For instance, it has a different solubility profile and reactivity, making it suitable for specific industrial applications where other phthalates might not be as effective.
Propiedades
Número CAS |
34006-77-4 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-O-ethyl 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-7-5-4-6-8(9)10(12)14-2/h4-7H,3H2,1-2H3 |
Clave InChI |
HGERXYZHJFOFNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


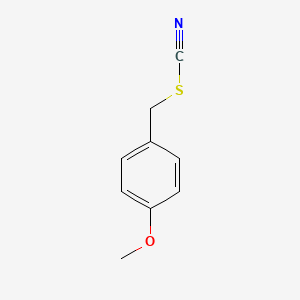
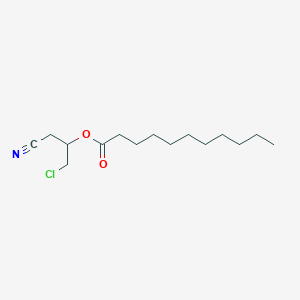
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
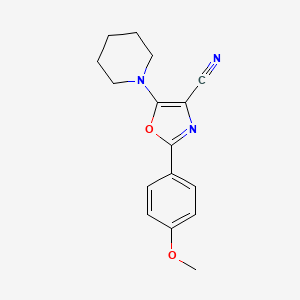
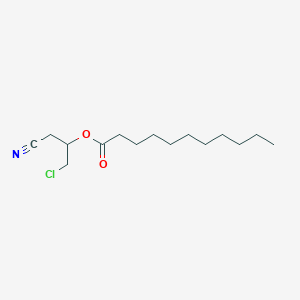
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
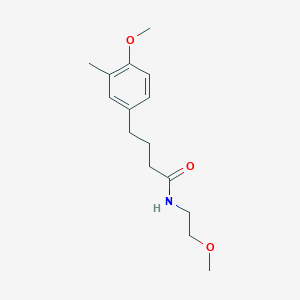
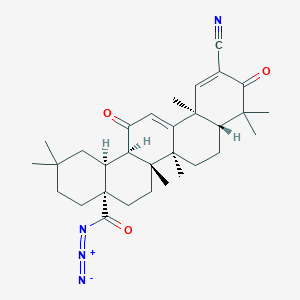
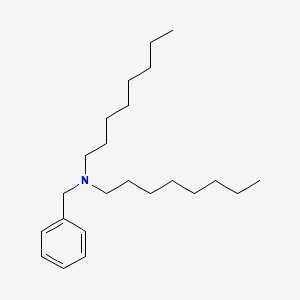
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
